N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-16-5-3-14(4-6-16)11-24-20(28)27-9-1-2-15(13-27)10-18-25-19(26-29-18)17-12-22-7-8-23-17/h3-8,12,15H,1-2,9-11,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCRIUAMGFLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide, identified by its CAS number 1705257-11-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 396.4 g/mol. The compound features a piperidine core substituted with a fluorobenzyl group and a pyrazinyl oxadiazole moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines. A study on related piperidine derivatives demonstrated that these compounds act as tubulin inhibitors , leading to cell cycle arrest and apoptosis in cancer cells. For instance, a related compound showed an IC value of 120 nM in antiproliferative assays against prostate cancer cell lines (DU-145) .
The mechanism through which these compounds exert their anticancer effects involves the disruption of microtubule dynamics. By binding to tubulin, they prevent proper mitotic spindle formation, leading to increased mitotic cells and subsequent cell death . This mechanism positions them as potential candidates for further development in cancer therapeutics.
Antitubercular Activity
In addition to anticancer properties, derivatives of the oxadiazole scaffold have been explored for their antitubercular activity. For example, certain oxadiazole compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis with IC values ranging from 1.35 to 2.18 μM . This suggests that this compound may also be effective against tuberculosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the piperidine and oxadiazole rings in enhancing biological activity. Variations in these groups can significantly influence potency and selectivity against target enzymes or receptors .
Case Studies
- Antiproliferative Assays : In a comparative study of various oxadiazole derivatives, it was found that modifications to the piperidine structure significantly enhanced cytotoxicity against leukemia cell lines .
- Tubulin Binding Studies : Direct biochemical assays confirmed that several related compounds effectively inhibited colchicine binding to tubulin, further validating their role as tubulin inhibitors .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Mechanistic and Pharmacophoric Differences
- Target Compound vs. C22: The substitution of pyrazin-2-yl (query) instead of 4-fluorophenyl (C22) in the oxadiazole ring may alter electronic properties and hydrogen-bonding interactions with InhA.
Target Compound vs. C29 : The piperidine-carboxamide scaffold (query) offers conformational flexibility absent in C29’s rigid tetrazole system, which may improve target engagement but increase metabolic vulnerability .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and purification strategies for N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors using phosphorus oxychloride, followed by coupling of the pyrazine and piperidine moieties. Solvents like dimethylformamide (DMF) or ethanol are used under reflux conditions. Purification often employs column chromatography or recrystallization to achieve >95% purity. Critical steps include temperature control (60–100°C) and stoichiometric optimization of reagents like K₂CO₃.
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming structural integrity, particularly for verifying oxadiazole ring formation (IR absorption at 1600–1650 cm⁻¹) and fluorobenzyl substitution (¹⁹F NMR). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while Mass Spectrometry (MS) confirms molecular weight.
Q. How can researchers design initial biological screening assays for this compound?
- Answer : Begin with in vitro enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assays). Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) is recommended to establish selectivity.
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the oxadiazole core?
- Answer : Yield optimization requires precise control of:
- Solvent polarity : DMF enhances cyclization efficiency over ethanol.
- Catalysts : Use of 1,8-diazabicycloundec-7-ene (DBU) improves oxadiazole ring closure.
- Temperature gradients : Stepwise heating (50°C → 80°C) reduces side reactions.
A yield improvement from 45% to 72% has been reported under these conditions.
Q. What strategies resolve contradictions in biological activity data across different studies?
- Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:
- Reproducibility checks : Validate activity in ≥3 independent labs.
- Metabolite profiling : LC-MS/MS to rule out degradation products.
- Structural analogs : Compare with compounds like N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide to isolate pharmacophores .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Answer : Focus on modular substitutions:
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Answer : Prioritize murine models for diseases linked to the compound’s in vitro targets:
- Anti-inflammatory : Carrageenan-induced paw edema (dose: 10–50 mg/kg, oral).
- Anticancer : Xenograft models (e.g., HCT-116 colon cancer).
Include pharmacokinetic profiling (plasma half-life, bioavailability) using LC-MS.
Methodological Notes
- Safety : Handle with PPE (gloves, goggles) due to acute toxicity risks (OSHA GHS Category 4).
- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and use triplicate runs for biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
